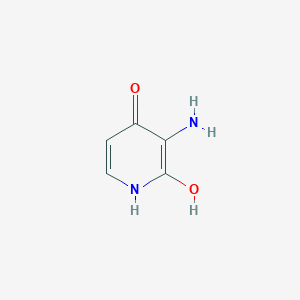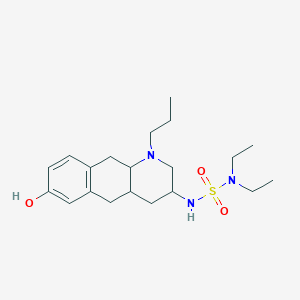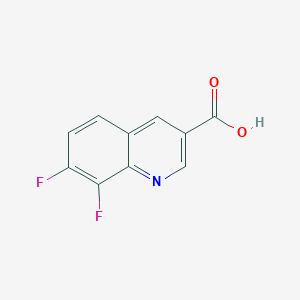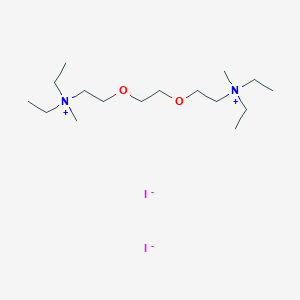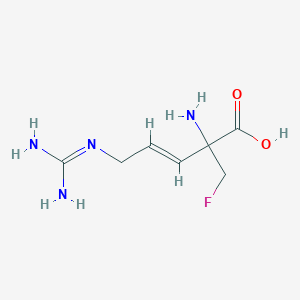
alpha-Fluoromethyl-3,4-dehydroarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Fluoromethyl-3,4-dehydroarginine (FMDA) is a chemical compound that has been gaining interest in the scientific community due to its potential applications in biochemical and physiological research. FMDA is a derivative of arginine, an amino acid that plays a crucial role in the synthesis of proteins and the regulation of metabolic processes. FMDA is synthesized through a complex chemical process that involves the use of various reagents and catalysts.
Mécanisme D'action
Alpha-Fluoromethyl-3,4-dehydroarginine works by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production. alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to inhibit the activity of other enzymes involved in arginine metabolism, including arginine decarboxylase and arginyl-tRNA synthetase.
Effets Biochimiques Et Physiologiques
Alpha-Fluoromethyl-3,4-dehydroarginine has been shown to have various biochemical and physiological effects. In addition to its ability to increase NO production, alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Fluoromethyl-3,4-dehydroarginine in lab experiments is its ability to selectively inhibit arginase activity without affecting other enzymes involved in arginine metabolism. This allows researchers to study the specific effects of arginase inhibition on various physiological processes. However, one limitation of using alpha-Fluoromethyl-3,4-dehydroarginine is its potential toxicity at high concentrations. Careful dosing and monitoring of alpha-Fluoromethyl-3,4-dehydroarginine concentrations are necessary to ensure accurate and safe results.
Orientations Futures
There are several future directions for the study of alpha-Fluoromethyl-3,4-dehydroarginine. One potential application is in the treatment of cancer. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Another potential application is in the treatment of diabetes. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Further research is needed to determine the safety and efficacy of alpha-Fluoromethyl-3,4-dehydroarginine in these applications. Additionally, the development of new synthesis methods for alpha-Fluoromethyl-3,4-dehydroarginine may improve its accessibility and reduce its cost, making it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the protection of the guanidine group of arginine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of a fluoromethyl group using a reagent such as difluoromethylornithine. The Boc group is then removed using an acid such as trifluoroacetic acid, resulting in the formation of alpha-Fluoromethyl-3,4-dehydroarginine.
Applications De Recherche Scientifique
Alpha-Fluoromethyl-3,4-dehydroarginine has been used in various scientific research applications due to its ability to inhibit arginine metabolism. One such application is in the study of nitric oxide (NO) synthesis. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit NO synthesis by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production.
Propriétés
Numéro CAS |
109857-48-9 |
|---|---|
Nom du produit |
alpha-Fluoromethyl-3,4-dehydroarginine |
Formule moléculaire |
C7H13FN4O2 |
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
Clé InChI |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
SMILES canonique |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Synonymes |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



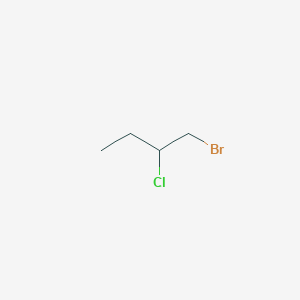
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
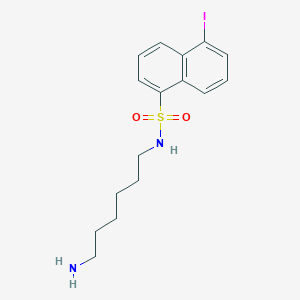
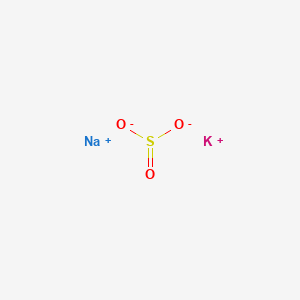
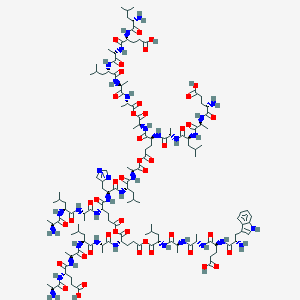
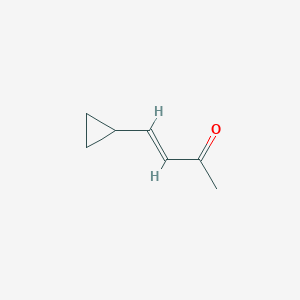
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)
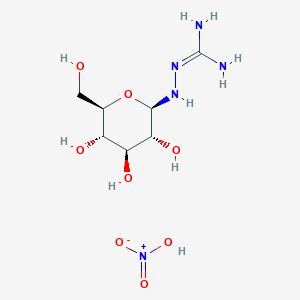

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
